N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide

Catalog No.
S3260765
CAS No.
946234-11-3
M.F
C23H26N4O5
M. Wt
438.484
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)pheny...

CAS Number

946234-11-3

Product Name

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3,4,5-trimethoxybenzamide

Molecular Formula

C23H26N4O5

Molecular Weight

438.484

InChI

InChI=1S/C23H26N4O5/c1-6-32-21-13-20(24-14(2)25-21)26-16-7-9-17(10-8-16)27-23(28)15-11-18(29-3)22(31-5)19(12-15)30-4/h7-13H,6H2,1-5H3,(H,27,28)(H,24,25,26)

InChI Key

ZDZSQJSNDJAZNY-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Solubility

not available
EMA401 is an organic compound with a molecular formula of C24H28N4O5. It was first developed by the pharmaceutical company, Spinifex Pharmaceuticals, for the treatment of chronic neuropathic pain. The molecule selectively targets the P2X3 receptor, which is mainly found in sensory neurons and plays a crucial role in pain signaling pathways.
EMA401 is a white crystalline solid with a melting point of 114-116 °C. It is soluble in organic solvents such as chloroform, methanol, and DMSO but insoluble in water. The compound has a molecular weight of 460.51 g/mol and a high purity level of >98%.
The synthesis of EMA401 involves multiple steps and starts with the preparation of 3,4,5-trimethoxybenzoic acid. The compound is then converted to the corresponding acid chloride, which is reacted with N-(4-aminophenyl)-6-ethoxy-2-methylpyrimidin-4-amine. The resulting compound is purified by column chromatography to yield the final product.
The purity and identity of EMA401 can be confirmed by various analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
The main biological property of EMA401 is its potent and selective inhibition of the P2X3 receptor, which is involved in pain sensation. Several in vitro and in vivo studies have demonstrated its effectiveness in reducing pain responses, particularly in neuropathic pain models.
EMA401 has been shown to have a favorable safety and toxicity profile in various animal studies. It exhibits low toxicity and is generally well-tolerated, with no significant adverse effects reported at therapeutic doses.
EMA401 has potential applications in pain management and treatment, particularly in conditions such as chronic neuropathic pain, osteoarthritis, and cancer-related pain. It may also have applications in other fields such as neurology and psychiatry.
Several clinical trials have been conducted to evaluate the efficacy and safety of EMA401 in treating various types of pain. Results have been promising, with the drug showing significant pain reduction in patients. Spinifex Pharmaceuticals was acquired by Novartis in 2015, and the development of EMA401 is currently in progress.
EMA401 has the potential to be a breakthrough drug in the treatment of chronic and neuropathic pain. It may also have applications in other fields such as neurology and psychiatry.
One limitation of EMA401 is the need for further research to fully understand its mechanism of action and potential interactions with other drugs. Future directions include the development of more selective P2X3 receptor antagonists, as well as the exploration of EMA401's potential in combination with other pain management therapies.
Additional areas of future research for EMA401 include developing better treatment regimens, exploring its potential in combination with other pain management therapies, and evaluating its potential use in other fields such as neurology and psychiatry. Additionally, further study of the exact mechanism of action of EMA401 will be necessary to fully understand its potential applications and limitations.

XLogP3

3.9

Dates

Modify: 2023-08-19

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